3-Aminopyrazolo[1,5-a]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-aminopyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C7H7N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h1-4,11H,8H2 |
InChI Key |
JTLSEACOPCGUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminopyrazolo 1,5 a Pyridin 4 Ol and Its Structural Analogs
Established Reaction Pathways for Pyrazolo[1,5-a]pyridine (B1195680) Core Construction
The formation of the fused pyrazolo[1,5-a]pyridine ring system is primarily achieved through cyclization strategies, which can be broadly categorized into cyclocondensation reactions and multicomponent reactions.
Cyclocondensation reactions are a cornerstone for the synthesis of pyrazolo[1,5-a]pyridines and their pyrimidine (B1678525) isosteres. These methods typically involve the reaction of an aminopyrazole, acting as a binucleophile, with a 1,3-bielectrophilic partner to construct the second heterocyclic ring.
One of the most common approaches involves the condensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds, such as β-ketoesters. nih.govorganic-chemistry.org The reaction proceeds via initial nucleophilic attack of the exocyclic amino group onto one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov The regioselectivity of this reaction can be influenced by the substitution pattern on both the aminopyrazole and the dicarbonyl compound. For instance, the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters has been shown to produce 7-ester-substituted pyrazolo[1,5-a]pyrimidines with high regioselectivity. organic-chemistry.org Similarly, β-enaminones are effective 1,3-electrophiles that react with aminopyrazoles, often under microwave irradiation and solvent-free conditions, to afford diversely substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net
An alternative and historically significant pathway is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of N-aminopyridinium salts or ylides with alkynes or alkenes. sci-hub.seorganic-chemistry.org The traditional synthesis involves the amination of a pyridine (B92270), followed by reaction with a suitable dipolarophile like an alkyne ester. sci-hub.se A major challenge in this method can be a lack of regiocontrol when using asymmetrically substituted pyridinium (B92312) salts, potentially leading to a mixture of regioisomers. sci-hub.se More recent developments have focused on oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins under metal-free conditions, providing a direct route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org A TEMPO-mediated [3+2] annulation–aromatization protocol has also been developed, offering excellent yields and predictable regioselectivity. acs.org
Furthermore, cross-dehydrogenative coupling reactions have emerged as an efficient method. For example, the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, can produce uniquely substituted pyrazolo[1,5-a]pyridines. nih.gov
| Precursors | Reagents/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 5-Aminopyrazoles + β-Ketoesters | Thermal (e.g., reflux in EtOH) | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | One-step cyclocondensation. | nih.gov |
| N-Aminopyridinium Salts + Alkyne Esters | Base (e.g., K2CO3) | Substituted Pyrazolo[1,5-a]pyridines | Traditional [3+2] cycloaddition; potential regioselectivity issues. | sci-hub.se |
| N-Aminopyridines + α,β-Unsaturated Compounds | TEMPO, heat | Multisubstituted Pyrazolo[1,5-a]pyridines | High regioselectivity and yields; TEMPO acts as Lewis acid and oxidant. | acs.org |
| NH-5-Aminopyrazoles + β-Enaminones | Microwave irradiation, solvent-free | Diaryl-substituted Pyrazolo[1,5-a]pyrimidines | High yields, rapid reaction times. | researchgate.net |
| N-amino-2-imino-pyridines + 1,3-Dicarbonyl Compounds | Acetic acid, O2, heat | Functionalized Pyrazolo[1,5-a]pyridines | Cross-dehydrogenative coupling strategy. | nih.gov |
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single synthetic operation. ijcrt.org Several MCRs have been devised for the synthesis of pyrazolo-fused heterocycles. These strategies are particularly valuable for rapidly generating libraries of structurally diverse compounds for drug discovery. ijcrt.orgmdpi.com
For example, a silver triflate-catalyzed MCR between 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone has been used to access the novel dipyrazolo[1,5-a:4',3'-c]pyridine system. nih.gov Another one-pot, five-component reaction involving substituted aldehydes, barbituric acid, ethyl acetoacetate (B1235776), hydrazine, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize pyrazolo[1,5-a]pyrido[2,3-d]pyrimidine-diones, showcasing the power of MCRs in constructing complex polycyclic structures. ijcrt.org These reactions often proceed under mild conditions and can be environmentally benign, sometimes using water as a solvent. ijcrt.org
| Components | Catalyst/Solvent | Resulting Core Structure | Reference |
|---|---|---|---|
| 5-Alkynylpyrazole-4-carbaldehydes + p-Tosyl hydrazide + Aldehyde/Ketone | Silver Triflate (AgOTf) | Dipyrazolo[1,5-a:4',3'-c]pyridine | nih.gov |
| Aldehydes + Barbituric acid + Ethyl acetoacetate + Hydrazine + Ammonium acetate | Silver Triflate (AgOTf) / Ethanol | Pyrazolo[1,5-a]pyrido[2,3-d]pyrimidine-dione | ijcrt.org |
| Acetyl compound + Thiophene-2-carbaldehyde + Malononitrile + NH4OAc | Ethanol / Reflux | Pyrazolo-thiazole substituted Pyridine | mdpi.com |
Regioselective Functionalization Approaches
Direct functionalization of a pre-formed pyrazolo[1,5-a]pyridine core is a powerful strategy for introducing substituents at specific positions. This avoids the need to synthesize every analog from acyclic precursors and allows for late-stage diversification. Key methods include transition metal-catalyzed reactions and directed metalation.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. While the general search results highlight the use of Suzuki coupling for functionalizing related pyrazolo[1,5-a]pyrimidine (B1248293) systems, the principles are directly applicable to the pyrazolo[1,5-a]pyridine core. nih.gov These reactions typically require a halogenated or triflated pyrazolo[1,5-a]pyridine to react with a suitable organoboron (Suzuki), organotin (Stille), organozinc (Negishi), or terminal alkyne (Sonogashira) coupling partner. The regioselectivity is dictated by the initial position of the halogen or triflate group on the heterocyclic scaffold.
Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the heterocycle. acs.org Research has demonstrated the palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides. acs.org This method allows for regioselective functionalization at either the C-3 or C-7 position, controlled by the choice of additive. The use of cesium(I) fluoride (B91410) as an additive directs the arylation to the C-3 position, while silver(I) carbonate promotes selective arylation at the C-7 position. acs.org This dual reactivity provides a powerful tool for selectively synthesizing 3-aryl and 7-aryl pyrazolo[1,5-a]pyridine derivatives. acs.org C-H activation can also be directed by coordinating groups within the molecule, enabling functionalization at otherwise unreactive positions. nih.gov
Directed ortho-metalation using strong bases is a classic method for regioselective functionalization. More recently, the use of kinetically-active mixed metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has allowed for precise and regioselective deprotonation of the pyrazolo[1,5-a]pyridine scaffold. acs.org
The reaction of the parent pyrazolo[1,5-a]pyridine with TMPMgCl·LiCl leads to selective magnesiation at the C-7 position. acs.org Trapping the resulting organometallic intermediate with various electrophiles, such as iodine, affords 7-functionalized products in good yields. acs.org Interestingly, the addition of the Lewis acid BF₃·OEt₂ can switch the regioselectivity, directing the metalation to the C-2 position. acs.org This methodology has been extended to already substituted pyrazolo[1,5-a]pyridines, allowing for the synthesis of polysubstituted derivatives. For example, a C-3 substituted pyrazolo[1,5-a]pyridine can be selectively magnesiated at the C-7 position. acs.org Furthermore, sulfoxide-directed ortho-metalation has been employed to functionalize the C-6 position, demonstrating the versatility of these organometallic approaches. acs.org
| Method | Reagent(s) | Position(s) Functionalized | Key Features | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)2, Aryl Iodide, CsF | C-3 | Additive-controlled regioselectivity. | acs.org |
| C-H Arylation | Pd(OAc)2, Aryl Iodide, Ag2CO3 | C-7 | Additive-controlled regioselectivity. | acs.org |
| Directed Metalation | TMPMgCl·LiCl | C-7 | Selective deprotonation at the most acidic C-H bond. | acs.org |
| Directed Metalation | TMPMgCl·LiCl + BF3·OEt2 | C-2 | Lewis-acid mediated switch in regioselectivity. | acs.org |
| Directed Metalation | TMPZnCl·LiCl | C-7 | Selective zincation. | acs.org |
Emerging Synthetic Techniques and Methodological Innovations
Recent advancements in the synthesis of the pyrazolo[1,5-a]pyridine scaffold, relevant for producing compounds like 3-Aminopyrazolo[1,5-a]pyridin-4-ol, have been marked by the adoption of novel technologies and innovative chemical strategies. These methods aim to improve yield, reduce environmental impact, and provide detailed insights into how these complex molecules are formed.
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyridine derivatives to enhance sustainability. nih.gov These approaches focus on atom economy, the use of safer solvents, and energy efficiency. nih.govcu.edu.eg
Key green synthetic strategies include:
Ultrasonic Irradiation: The use of ultrasound has emerged as a green method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. bme.hu For instance, reacting aminopyrazoles with acetylenic esters can be efficiently carried out under ultrasonic irradiation in aqueous ethanol, which minimizes environmental impact and often leads to good yields. bme.hu A highly efficient one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed using sonication, which can reduce reaction times from hours (under reflux) to minutes. nih.govacs.org
Catalyst-Free and Solvent-Free Reactions: A significant advancement is the development of catalyst-free cycloaddition reactions. nih.govacs.org The reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with acetylene (B1199291) derivatives can proceed efficiently without any catalyst, representing an eco-friendly methodology. nih.gov Furthermore, solvent-free "grindstone" chemistry, where reactants are ground together in a mortar and pestle, has been successfully applied to produce pyrazolo[1,5-a]pyrimidines. cu.edu.eg This method is advantageous from both an environmental and economic standpoint. cu.edu.eg
Use of Green Oxidants: Cross-dehydrogenative coupling (CDC) reactions are considered sustainable due to their high atom efficiency and lack of pre-functionalized starting materials. nih.gov The use of molecular oxygen (O₂) as a green oxidant, often in combination with a mild reagent like acetic acid, allows for the efficient synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds. nih.govacs.org
| Green Chemistry Technique | Description | Starting Materials Example | Key Advantages | Reference |
|---|---|---|---|---|
| Ultrasonic Irradiation | Use of ultrasound waves to promote the reaction, often in aqueous media. | 5-Aminopyrazoles and acetylenic esters. | Reduced reaction time, lower energy consumption, use of greener solvents. | bme.hunih.gov |
| Solvent-Free Synthesis | Reactants are ground together at room temperature without a solvent. | Sodium 3-hydroxy-1-(aryl)prop-2-en-1-one and heterocyclic amines. | Eliminates hazardous organic solvents, simple procedure, good yields. | cu.edu.eg |
| Catalyst-Free Cycloaddition | [3+2] cycloaddition reaction that proceeds without a catalyst. | 1-Amino-2-iminopyridine derivatives and acetylene derivatives. | Avoids toxic and expensive catalysts, simplifies purification. | nih.govacs.org |
| Aerobic Oxidative Coupling | Cross-dehydrogenative coupling using molecular oxygen as the oxidant. | N-amino-2-iminopyridines and β-ketoesters. | Uses a readily available and non-toxic oxidant, high atom economy. | nih.govacs.org |
Isotopic labeling is a powerful tool for elucidating the reaction mechanisms involved in the formation of heterocyclic compounds like pyrazolo[1,5-a]pyridines. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), chemists can trace the pathways of atoms and bonds throughout a reaction.
Kinetic Isotope Effect (KIE) Studies: Mechanistic insights into the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives have been gained through kinetic isotope effect experiments. nih.gov These studies, which measure the change in reaction rate upon isotopic substitution, help to determine the rate-limiting step and the nature of transition states in processes like palladium-catalyzed C-H bond activation. nih.gov
Nitrogen-15 (¹⁵N) Labeling: A general method for incorporating ¹⁵N into the pyridine ring has been developed using a ring-opening and ring-closing strategy. chemrxiv.org The process involves converting a pyridine into a Zincke imine intermediate, which then reacts with a labeled nitrogen source like ¹⁵NH₄Cl to form the ¹⁵N-pyridine isotopolog. chemrxiv.orgchemrxiv.org This approach is valuable for confirming reaction mechanisms and is applicable to a wide range of substituted pyridines, including complex pharmaceuticals. chemrxiv.org The ability to specifically label the nitrogen atom is crucial for understanding cyclization reactions that form the pyrazolo[1,5-a]pyridine core.
Carbon-13 (¹³C) Labeling: The synthesis of azoloazines, a related class of compounds, has been achieved using ¹³C-labeled precursors to introduce stable isotopes into the molecular framework. researchgate.net For example, labeled [1,3-¹³C₂]-malonic ester has been used as the ¹³C donor. The resulting labeled products can be analyzed by NMR spectroscopy and high-resolution mass spectrometry to confirm their structure and provide definitive evidence for the proposed reaction pathway. researchgate.net Similar strategies can be applied to the synthesis of pyrazolo[1,5-a]pyridines to verify the origin of each carbon atom in the final structure.
Radiolabeling for Imaging: While primarily used for developing PET imaging agents, the synthesis of pyrazolo[1,5-a]pyrimidines labeled with isotopes like ¹⁸F or ⁹⁹ᵐTc provides detailed chemical procedures for incorporating tags at specific positions. nih.govresearchgate.net These synthetic routes, which often start from precursors like tosylates or nitro compounds, offer valuable information on the reactivity of different sites within the heterocyclic system, indirectly contributing to mechanistic understanding. nih.gov
| Isotope | Labeling Strategy | Mechanistic Insight Provided | Example Precursor | Reference |
|---|---|---|---|---|
| Deuterium (²H) | Kinetic Isotope Effect (KIE) experiments. | Helps identify the rate-determining step, particularly in C-H activation reactions. | Deuterated pyrazolo[1,5-a]pyridine. | nih.gov |
| Nitrogen-15 (¹⁵N) | Ring-opening to a Zincke imine followed by ring-closure with a labeled amine. | Confirms the source of nitrogen in the heterocyclic ring and elucidates rearrangement mechanisms. | ¹⁵NH₄Cl. | chemrxiv.orgchemrxiv.org |
| Carbon-13 (¹³C) | Incorporation via labeled building blocks in a multi-step synthesis. | Traces the carbon skeleton's formation and confirms bond connections in the final product. | [1,3-¹³C₂]-malonic ester. | researchgate.net |
| Fluorine-18 (¹⁸F) | Nucleophilic substitution on a precursor molecule. | Provides data on site-specific reactivity and functionalization tolerance. | Tosylate and dinitrobenzamide precursors. | nih.gov |
Chemical Reactivity and Advanced Derivatization of 3 Aminopyrazolo 1,5 a Pyridin 4 Ol
Transformations Involving the Amino Group at C3
The amino group at the C3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a key site for various chemical modifications, allowing for the introduction of diverse functionalities.
One common transformation is acylation . For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. semanticscholar.org This acylated intermediate can then undergo further reactions with S-nucleophiles. semanticscholar.org Similarly, 7-hydrazino-pyrazolo[1,5-c]pyrimidines can be acylated with boiling acetic anhydride (B1165640) to yield triacetyl derivatives. nih.govsemanticscholar.org
Diazotization of aminopyrazoles is another important reaction, leading to the formation of diazonium salts. These salts are versatile intermediates that can undergo coupling reactions with various compounds. For example, the diazotization of 5-aminopyrazoles can lead to the formation of stable azo compounds. researchgate.net In some cases, the initially formed diazo compound can undergo intramolecular azo coupling. researchgate.net Gas-solid diazotization techniques have also been developed for aminopyrazole derivatives. researchgate.net
The amino group can also participate in cyclization reactions to form fused heterocyclic systems. For example, 3(5)-aminopyrazoles are extensively used in the design and synthesis of various fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. semanticscholar.org
Reactions at the Hydroxyl Group at C4
The hydroxyl group at the C4 position of the pyrazolo[1,5-a]pyridine nucleus offers another handle for chemical modification, primarily through etherification and esterification reactions.
While direct examples of etherification on 3-aminopyrazolo[1,5-a]pyridin-4-ol were not found in the provided search results, the synthesis of cyclic ether derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxyamide has been reported, indicating that the pyrazolo[1,5-a]pyridine core can be modified with ether linkages. google.com
Esterification is a more commonly documented reaction. For example, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles can yield pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. organic-chemistry.org Additionally, the hydrolysis of an ester group, such as in 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, to the corresponding carboxylic acid is a key step in the synthesis of certain derivatives. google.com This transformation is typically achieved by treatment with a base like sodium hydroxide. google.com
Functionalization at Other Positions of the Pyrazolo[1,5-a]pyridine Nucleus (e.g., C2, C5, C6, C7)
The pyrazolo[1,5-a]pyridine nucleus can be functionalized at various other positions, allowing for the synthesis of a wide array of derivatives.
Electrophilic substitution is a key strategy for introducing substituents onto the ring system. The position of substitution is often dependent on the reaction conditions. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) with a mixture of nitric and sulfuric acids yields the 3-nitro compound, while using nitric acid in acetic anhydride results in the 6-nitro compound. researchgate.net Bromination can lead to 3-bromo and 3,6-dibromo species. researchgate.net In some fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration occur at the C6 position. nih.govsemanticscholar.org
The C7 position is also amenable to functionalization. A straightforward formylation at position 7 of pyrazolo[1,5-a]pyrazine (B3255129) derivatives has been reported. researchgate.net This method involves the insertion of a carbene into the most acidic C-H bond at the 7-position. researchgate.net
The synthesis of various substituted pyrazolo[1,5-a]pyrimidines often involves multi-step reaction sequences where functional groups are introduced at different positions. nih.gov For example, a 7-chloro group can serve as a key building block for further modifications. researchgate.net
| Position | Reaction Type | Reagents/Conditions | Product | Reference |
| C3 | Nitration | Nitric acid/Sulfuric acid | 3-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| C6 | Nitration | Nitric acid/Acetic anhydride | 6-Nitro-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| C3 | Bromination | Bromine | 3-Bromo-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| C3, C6 | Bromination | Bromine | 3,6-Dibromo-pyrazolo[1,5-a]pyrimidine | researchgate.net |
| C6 | Bromination | Bromine/Acetic acid | 6-Bromo-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | nih.govsemanticscholar.org |
| C6 | Iodination | Iodine monochloride/Acetic acid | 6-Iodo-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | nih.govsemanticscholar.org |
| C6 | Nitration | Nitric acid/Sulfuric acid/Acetic acid | 6-Nitro-pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | nih.govsemanticscholar.org |
| C7 | Formylation | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | 7-Formyl-pyrazolo[1,5-a]pyrazine | researchgate.net |
Design and Synthesis of Diverse Structural Analogs and Libraries
The versatile reactivity of the pyrazolo[1,5-a]pyridine scaffold has enabled the design and synthesis of diverse structural analogs and libraries for various applications, particularly in drug discovery.
The pyrazolo[1,5-a]pyrimidine motif is considered a privileged scaffold for combinatorial library design. nih.gov Its synthetic versatility allows for structural modifications at multiple positions. nih.gov Various synthetic routes have been developed for the preparation and post-functionalization of this scaffold. nih.gov
One common approach involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the resulting pyrazolo[1,5-a]pyridine ring. mdpi.comnih.gov For instance, if a nonsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed. mdpi.comnih.gov
Multicomponent reactions have also been employed for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to introduce aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov
The design of these libraries is often guided by a specific biological target. For example, a library of pyrazolo[1,5-a] nih.govacs.orgorganic-chemistry.orgtriazine derivatives was designed and synthesized as potent inhibitors of protein kinase CK2. nih.gov Similarly, a new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine was developed as selective PI3Kδ inhibitors. nih.gov
| Scaffold | Synthetic Approach | Key Features | Application | Reference |
| Pyrazolo[1,5-a]pyrimidine | Condensation of 3-aminopyrazole (B16455) with 1,3-dicarbonyls | Versatile substitution patterns | Privileged scaffold for drug discovery | nih.govmdpi.comnih.gov |
| Pyrazolo[1,5-a]pyrimidine | Multicomponent reactions | Highly substituted derivatives | Drug discovery | nih.gov |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | Suzuki reaction, Reductive amination | High selectivity | PI3Kδ inhibitors for inflammatory diseases | nih.gov |
| Pyrazolo[1,5-a] nih.govacs.orgorganic-chemistry.orgtriazine | Structure-guided modifications | Potent inhibition | Protein kinase CK2 inhibitors for cancer | nih.gov |
Structure Activity Relationship Sar Investigations of 3 Aminopyrazolo 1,5 a Pyridin 4 Ol Derivatives
Correlation of Substituent Patterns with Biological Response
The biological activity of pyrazolo[1,5-a]pyridine (B1195680) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Appropriate substitutions can significantly enhance efficacy and selectivity for various biological targets. nih.gov
For instance, in the context of kinase inhibition, a prominent therapeutic target for these derivatives, specific substitutions have been shown to be critical. nih.govmdpi.com Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related scaffold, have demonstrated that substitutions at the C3 and C5 positions are essential for Trk kinase inhibition. The introduction of an amide or carboxamide group at the C3 position often results in compounds with nanomolar inhibitory activity. nih.gov Furthermore, placing a pyrrolidine (B122466) ring, especially one with electronegative substituents, at the C5 position can further enhance this inhibition. nih.gov
In a series of pyrazolo[3,4-b]pyridine derivatives, another related class of compounds, it was found that an exposed N-H group on the pyrazole (B372694) ring and a para-substitution on a diphenyl group attached to the core were crucial for their activity as AMPK activators. nih.gov This highlights the importance of specific hydrogen bonding interactions and steric factors in determining biological response.
The following table summarizes the impact of different substituent patterns on the biological activity of various pyrazolopyridine derivatives, offering insights that can be extrapolated to the 3-aminopyrazolo[1,5-a]pyridin-4-ol scaffold.
Table 1: Correlation of Substituent Patterns with Biological Response in Pyrazolopyridine Derivatives
| Scaffold | Position of Substitution | Substituent | Biological Target | Effect on Activity |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | C3 | Amide/Carboxamide | Trk Kinase | Enhanced inhibitory activity nih.gov |
| Pyrazolo[1,5-a]pyrimidine | C5 | Pyrrolidine Ring | Trk Kinase | Enhanced inhibitory activity nih.gov |
| Pyrazolo[3,4-b]pyridine | Pyrazole N-H | Unsubstituted | AMPK | Essential for activation nih.gov |
| Pyrazolo[3,4-b]pyridine | Diphenyl Group | Para-substitution | AMPK | Essential for activation nih.gov |
| Pyrazolo[1,5-a]pyrimidine | C7 | Morpholine (B109124) | PI3Kδ | Important for binding mdpi.com |
Identification of Key Pharmacophoric Elements
Pharmacophore modeling helps to identify the essential spatial arrangement of molecular features that are necessary for biological activity. For pyrazolo[1,5-a]pyridine and related structures, several key pharmacophoric elements have been identified.
A study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point pharmacophore model (AHHRR) as being crucial for activity. This model consists of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Docking studies further revealed that these inhibitors form important hydrogen bond interactions with specific amino acid residues (Asp392, Asn395, Tyr233, and Gln443) in the active site of the PDE4 enzyme. nih.gov The aromatic rings of the pharmacophore were also found to engage in π-π stacking interactions with other residues like His234, Phe414, and Phe446. nih.gov
For PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core, interaction with the tryptophan shelf (Trp-760) is a key determinant of selectivity. mdpi.com The presence of a morpholine moiety is also a significant pharmacophoric feature, acting as a hydrogen bond acceptor in the hinge region of the kinase, specifically interacting with Val-828. mdpi.com
In the case of 1H-pyrazole-3-carboxamide derivatives targeting CDK2 and FLT3, the pyrazole-3-carboxamide scaffold itself is a key pharmacophore, forming three conserved hydrogen bonds with the hinge region of these kinases. mdpi.com
These findings suggest that a combination of hydrogen bond donors and acceptors, aromatic regions for π-stacking, and specific hydrophobic groups constitute the key pharmacophoric elements for the biological activity of this compound derivatives.
Rational Design Strategies based on SAR Principles
The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of novel and more effective this compound derivatives. nih.govnih.gov
One key strategy involves the strategic modification of substituents at key positions to enhance binding affinity and selectivity for the target protein. For example, based on the understanding that a carboxamide group at the C3 position of pyrazolo[1,5-a]pyrimidines enhances Trk inhibition, new derivatives can be designed with this feature. nih.gov Similarly, the introduction of a piperazine (B1678402) group to occupy a hydrophilic pocket, as seen in 1H-pyrazole-3-carboxamide inhibitors of CDK2/4 and FLT3, could be a viable strategy. mdpi.com
Another approach is the use of bioisosteric replacement, where a substituent is replaced by another with similar physical and chemical properties to improve potency or pharmacokinetic properties. For instance, in the development of RORγt inverse agonists, a metabolically unstable cyclopentyl ring was successfully replaced, leading to a novel analogue with improved characteristics. nih.gov
Furthermore, the hybridization of the pyrazolo[1,5-a]pyridine scaffold with other pharmacophores is a promising strategy. By combining the essential features of different active molecules, it may be possible to develop hybrid compounds with enhanced or dual-acting properties.
The design of macrocyclic structures incorporating the pyrazolo[1,5-a]pyrimidine core has also shown promise, offering advantages in binding affinity and selectivity due to conformational rigidity. nih.gov This approach could be adapted for the this compound scaffold to create novel inhibitors.
By systematically applying these rational design principles, medicinal chemists can guide the synthesis of new this compound derivatives with optimized biological activity for various therapeutic applications. nih.govresearchgate.net
Computational and Theoretical Studies of 3 Aminopyrazolo 1,5 a Pyridin 4 Ol and Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazolo[1,5-a]pyridine (B1195680) systems. DFT methods offer a balance between computational cost and accuracy for predicting molecular properties.
The electronic structure of a molecule is fundamentally linked to its chemical reactivity and stability. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally indicates higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govresearchgate.net
For derivatives of fused pyrazoles and pyrimidines, DFT calculations are frequently used to determine these energies. For example, studies on pyrazolopyrimidine derivatives have shown that the HOMO-LUMO energy gap can be small, suggesting high reactivity and potential biological activity. researchgate.net In one study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related heterocyclic system, the small calculated HOMO-LUMO energy gap was interpreted as an indicator of the molecule's chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. aimspress.com These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), offering insights into intermolecular interactions. aimspress.com
Table 1: Representative Frontier Orbital Energies for Pyrimidine (B1678525) Derivatives Note: This table presents example data from related compounds to illustrate typical values obtained through DFT calculations.
| Compound Class | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Pyrimidine Derivative | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 |
| Pyrazolopyrimidine Derivatives | DFT | - | - | 2.34 - 2.70 |
| Temozolomide (Neutral) | B3LYP/6-311G(d) | - | - | 3.11 (alpha) / 4.37 (beta) |
Data sourced from studies on various pyrimidine and pyrazole (B372694) derivatives. researchgate.netaimspress.comirjweb.com
Quantum chemical methods can predict spectroscopic data, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. nih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. For instance, in the analysis of a pyrazolo[3,4-d]pyrimidine derivative, DFT was used to assign the vibrational spectra in the 400-4000 cm⁻¹ region, which were then compared with experimental values. nih.gov
Similarly, theoretical calculations of NMR chemical shifts provide support for structural assignments. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net Discrepancies between calculated and experimental spectra can often be attributed to factors like intermolecular interactions in the solid state or solvent effects in solution. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.
Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.gov For example, pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), revealing key binding modes. nih.gov Similarly, pyrozolo[1,5-a]pyridine analogues were studied as inhibitors of Phosphodiesterase 4 (PDE4), with docking simulations identifying crucial hydrogen bond interactions with active site residues like Gln443 and Asn395, as well as π-π stacking interactions with histidine and phenylalanine residues. nih.gov
The results of docking are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Further refinement of these binding energies can be achieved using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations. nih.govmdpi.com
Table 2: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
| Ligand Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (Method) |
| Pyrozolo[1,5-a]pyridine analogues | PDE4 | Asp392, Asn395, Tyr233, Gln443 | - (VSGB 2.0) |
| Pyrazolo[1,5-a] nih.govresearchgate.netd-nb.infotriazine derivatives | CDK2 | - | - (Percent Inhibition) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govd-nb.infouni.lutriazine sulfonamides | AKT2 Kinase | - | -46.50 to -25.15 kcal/mol (MM-GBSA) |
Data compiled from various molecular docking studies. nih.govnih.govmdpi.com
Many heterocyclic compounds, including 3-aminopyrazolo[1,5-a]pyridin-4-ol, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by factors such as the solvent and solid-state packing forces. The -ol suffix in this compound indicates a hydroxyl group, which can exist in equilibrium with its keto tautomer, pyrazolo[1,5-a]pyridin-4(5H)-one.
Computational chemistry is a powerful tool for investigating the relative stabilities of these tautomers. By calculating the ground-state energies of each possible form using methods like DFT or MP2, researchers can predict the predominant tautomer under specific conditions. researchgate.net A study on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified three plausible tautomeric structures. nih.gov Experimental methylation reactions were used to "lock" the molecule into specific tautomeric forms, and the resulting biological activity (or lack thereof) highlighted the importance of a specific tautomer for its mechanism of action. nih.gov Quantum chemical calculations on 4-nitroso-5-pyrazolones have also been used to investigate the complex tautomeric equilibria, suggesting that the oxime tautomer is favored in solution. researchgate.net These studies underscore the importance of considering tautomerism when analyzing the structure and function of such heterocyclic systems.
Mechanistic Elucidation of Chemical Transformations and Biological Mechanisms of Action
Reaction Pathway Investigations
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, the core of 3-aminopyrazolo[1,5-a]pyridin-4-ol, is achieved through several sophisticated chemical strategies. These methods are characterized by the elegant construction of the fused bicyclic system, often involving cycloaddition and cyclization reactions.
A primary and widely utilized method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. researchgate.netorganic-chemistry.org This reaction involves an N-aminopyridinium ylide, which serves as a 1,3-dipole, reacting with a suitable dipolarophile, such as an alkyne or an alkene.
A common pathway proceeds as follows:
Formation of the 1,3-Dipole: An N-aminopyridine is activated, typically by acylation or reaction with an electron-deficient species, to form an N-iminopyridinium ylide. This ylide is a key intermediate, possessing a positive charge on the ring nitrogen and a negative charge on the exocyclic nitrogen, qualifying it as a 1,3-dipole.
Cycloaddition: The ylide then undergoes a concerted or stepwise [3+2] cycloaddition with a dipolarophile. For instance, reaction with dialkyl acetylenedicarboxylates or ethyl propiolate provides the initial cycloadduct. researchgate.net
Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate subsequently undergoes aromatization, often through the elimination of a leaving group or oxidation, to yield the stable pyrazolo[1,5-a]pyridine ring system.
Recent advancements have demonstrated that these cycloadditions can proceed under metal-free conditions, sometimes mediated by reagents like PIDA (phenyliodine diacetate), which facilitate the reaction with electron-deficient alkenes. organic-chemistry.org One-pot sonochemical methods have also been developed to promote the [3+2] cycloaddition under catalyst-free conditions. researchgate.net
Table 1: Key Components in [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
| Role | Example Compound(s) | Reference |
| 1,3-Dipole Precursor | N-Aminopyridines | researchgate.net |
| Dipolarophile | Dialkyl acetylenedicarboxylates, Ethyl propiolate, α,β-Unsaturated carbonyls | researchgate.netorganic-chemistry.org |
| Mediator/Oxidant | Phenyliodine diacetate (PIDA), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | organic-chemistry.org |
Intramolecular Cyclization and Rearomatization Processes
Alternative to intermolecular cycloadditions, intramolecular cyclization offers a powerful route to the pyrazolo[1,5-a]pyridine framework. One prominent mechanism involves the acid-promoted coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org
A plausible mechanistic pathway for this transformation is outlined below: nih.govacs.org
Nucleophilic Addition: The process is initiated by the activation of the N-amino-2-iminopyridine by an acid (e.g., acetic acid). This activation facilitates the nucleophilic attack from the enol form of a β-dicarbonyl compound.
Intermediate Adduct Formation: This addition results in the formation of an intermediate adduct.
Cyclization and Dehydration (Rearomatization): The adduct undergoes a subsequent intramolecular cyclization. This is followed by a dehydration step (loss of a water molecule), which drives the reaction forward and results in the formation of the aromatic pyrazolo[1,5-a]pyridine ring system. An alternative pathway suggests that oxidative dehydrogenation may precede the cyclization and dehydration steps. nih.gov
Syntheses have also been achieved via the intramolecular cyclization of transient nitrenes and ethynylpyridines. nih.gov Furthermore, a method involving the triphenylphosphine/iodine-mediated intramolecular cyclization of specific oxime substrates leads directly to 2,3-diaryl substituted pyrazolo[1,5-a]pyridines. researchgate.net
Computational studies on related heterocyclic syntheses have been used to understand reaction mechanisms and predict product regioselectivity. researchgate.net For the acid-promoted synthesis of pyrazolo[1,5-a]pyridines, reactions are often conducted at elevated temperatures (e.g., 130 °C), indicating a significant activation energy barrier for one or more steps in the reaction pathway. acs.org The use of catalysts is crucial for overcoming this barrier and achieving reasonable reaction rates. The final rearomatization step, typically involving dehydration or oxidation, is a strong thermodynamic driving force, ensuring the formation of the stable, fused aromatic product. nih.gov
Molecular Mechanisms of Biological Activity
Derivatives of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are recognized as potent modulators of various protein targets, particularly kinases. Their biological activity is rooted in specific, high-affinity interactions within the binding sites of these proteins.
The most prevalent mechanism of action for pyrazolo[1,5-a]pyridine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases. nih.govrsc.org Protein kinases are essential enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein. The pyrazolo[1,5-a]pyrimidine scaffold is structurally similar to the purine (B94841) ring of adenine (B156593) in ATP, allowing it to function as an "ATP mimic." nih.govnih.gov
These inhibitors are designed to fit into the ATP-binding pocket, forming specific interactions that prevent ATP from binding. This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's activity and disrupting the downstream signaling pathway. osti.gov A prominent example is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling, by pyrazolo[1,5-a]pyrimidine derivatives. osti.govnih.gov These compounds have also been developed as potent inhibitors against other kinases such as Pim-1, PI3Kδ, and various Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.netnih.gov
In addition to direct ATP competition, allosteric inhibition has also been reported for this class of compounds. nih.govrsc.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the shape of the ATP-binding pocket and reduces the enzyme's activity.
The high potency and selectivity of these inhibitors are dictated by their precise binding mode within the kinase domain, which has been elucidated through X-ray crystallography studies. nih.govacs.org For example, the X-ray co-crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to the IRAK4 kinase domain reveals critical molecular interactions. nih.gov
Key binding interactions for IRAK4 inhibitors include:
Hinge Region Interaction: A polar interaction, typically a hydrogen bond, is formed between the inhibitor and the backbone amide of a key residue in the "hinge region" of the kinase (e.g., Met265 in IRAK4). nih.gov
Gatekeeper Residue Interaction: The pyrazolopyrimidine core often interacts with the "gatekeeper" residue (e.g., Tyr262 in IRAK4), which controls access to a deeper hydrophobic pocket. nih.gov
Solvent Front Interactions: Substituents on the core scaffold extend towards the solvent-exposed region, where they can form additional hydrogen bonds or van der Waals contacts. For instance, specific amino groups on the inhibitor have been shown to form hydrogen bonds with the side-chain carboxylate of Asp329 in IRAK4. nih.gov
Similarly, studies on pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) show that the ligand's aromatic systems effectively fill hydrophobic "hotspot" pockets (e.g., Trp and Phe pockets) at the protein interface. acs.org The inhibitor adopts a low-energy conformation, stabilized by being coplanar with the pyrazole (B372694) ring, to maximize these favorable interactions. acs.org This precise fit into the binding site, guided by a network of specific interactions, is fundamental to the ligand's ability to potently and selectively disrupt the protein's function.
Table 2: Examples of Molecular Interactions in Pyrazolo-pyridine/pyrimidine (B1678525) Inhibitors
| Target Protein | Inhibitor Scaffold | Key Interacting Residues | Type of Interaction | Reference |
| IRAK4 | Pyrazolo[1,5-a]pyrimidine | Met265 (hinge) | Hydrogen Bond | nih.gov |
| IRAK4 | Pyrazolo[1,5-a]pyrimidine | Tyr262 (gatekeeper) | π-π Stacking / Hydrophobic | nih.gov |
| IRAK4 | Pyrazolo[1,5-a]pyrimidine | Asp329 | Hydrogen Bond | nih.gov |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | Val828 (hinge) | Hydrogen Bond | nih.gov |
| PEX14 | Pyrazolo[4,3-c]pyridine | Trp/Phe Pockets | Hydrophobic / van der Waals | acs.org |
| Pim-1/2 Kinase | Pyrazolo[1,5-a]pyrimidine | Catalytic residues | H-bonds, Hydrophobic | researchgate.net |
Biological Applications of 3 Aminopyrazolo 1,5 a Pyridin 4 Ol Derivatives: Mechanistic and Target Focused Research
Inhibition of Protein Kinases
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative of pyrazolo[1,5-a]pyridines, is a prominent framework in the development of protein kinase inhibitors. nih.gov These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this class have been engineered to inhibit a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trk), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Phosphodiesterase (PDE), Janus Kinase (JAK), CLK, Pim kinases (PIM), and Phosphoinositide 3-kinases (PI3K). nih.govnih.gov
One study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer. nih.gov Optimization of this scaffold, including macrocyclization, led to a compound with high in vitro potency and exclusive selectivity for CK2. nih.gov Another area of focus has been on Tropomyosin Receptor Kinases (Trks), where the pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers. nih.gov The development of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives has resulted in excellent enzymatic inhibition of TrkA. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key signaling molecule in immune cell regulation. A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines has been synthesized, with some compounds showing IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. mdpi.com
| Kinase Family | Specific Targets | Key Findings |
|---|---|---|
| Serine/Threonine Kinases | CK2, PIM | Development of highly selective inhibitors through scaffold optimization and macrocyclization. nih.gov |
| Tyrosine Kinases | Trk, EGFR | The pyrazolo[1,5-a]pyrimidine core is central to several approved and investigational Trk inhibitors. nih.gov |
| Lipid Kinases | PI3Kδ | Indole derivatives of pyrazolo[1,5-a]pyrimidine show high potency and selectivity. mdpi.com |
| Other Kinase Families | CDK, B-Raf, MEK | These kinases are also targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.govnih.gov |
A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. For pyrazolo[1,5-a]pyrimidine derivatives, structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern potency and selectivity. nih.gov For instance, in the context of Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interaction with the Met592 residue. nih.gov The addition of specific functional groups, such as a morpholine (B109124) group, can improve selectivity by reducing off-target effects, while fluorine incorporation can enhance interactions with other key residues. nih.gov
In the development of selective GSK-3 inhibitors from pyrazolo[3,4-b]pyrid[az]ine derivatives, 3D-QSAR and molecular docking studies have been employed to understand the structural differences between selective and non-selective inhibitors. nih.gov Similarly, for PI3Kδ inhibitors, selectivity is often achieved by exploiting specific interactions within the enzyme's binding pocket. For example, a hydrogen bond with Trp-760 is a key determinant of PI3Kδ selectivity for many inhibitors. mdpi.com
Antiproliferative Activity and Molecular Targets in Oncology Research
Derivatives of pyrazolo[1,5-a]pyridine (B1195680) and related pyrazole-containing heterocycles have demonstrated significant antiproliferative activity against a variety of cancer cell lines. rsc.orgresearchgate.netnih.govnih.govmdpi.com The anticancer potential of these compounds often stems from their ability to interfere with critical biological targets in cancer cells.
A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their growth inhibitory activities against 60 human tumor cell lines. rsc.org Several compounds showed good inhibitory activity, particularly against renal cancer cell lines. rsc.org In another study, new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, with some derivatives exhibiting low micromolar activity. researchgate.net The antiproliferative activity of 5-aminopyrazole derivatives has also been investigated against a panel of 60 different cancer cell lines, with some compounds showing significant cancer cell growth inhibition. nih.gov Specifically, certain derivatives showed relevant anti-proliferative activity against different leukemic cell lines. nih.gov Furthermore, pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives have been shown to be potent tubulin inhibitors and display specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations. nih.gov
| Compound Class | Cancer Cell Lines | Notable Findings |
|---|---|---|
| 4-Aminopyrazolo[3,4-d]pyrimidines | Renal, Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Prostate, Breast | Potent activity against renal cancer cell lines, with some compounds outperforming existing drugs. rsc.org |
| 1,4,6-Trisubstituted Pyrazolo[3,4-b]pyridines | Not specified | Low micromolar IC50 values observed for 4-alkylaminoethoxy derivatives. researchgate.net |
| 5-Aminopyrazole Derivatives | Leukemia, Colon, Breast, Renal, Ovarian | Certain derivatives with hindered substituents on a catechol portion showed growth percent inhibition values lower than 40%. nih.gov |
| Pyrazolo[1,5-a]-1,3,5-triazine Myoseverins | Colorectal | Act as potent tubulin inhibitors. nih.gov |
Antiviral Research
The pyrazole (B372694) nucleus is a component of various compounds investigated for their antiviral properties. mdpi.comresearchgate.net Research in this area has explored derivatives targeting a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
In a study focused on finding new anti-HIV compounds, sixteen novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and screened for their activity against HIV-1. researchgate.net One compound, in particular, displayed compelling activity against two different HIV-1 strains with IC50 values of 2.79 and 3.67 µM. researchgate.net Molecular docking studies suggested that this active compound binds to the non-nucleoside binding pocket of HIV-1 reverse transcriptase, indicating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). researchgate.net While not directly derivatives of 3-aminopyrazolo[1,5-a]pyridin-4-ol, this research highlights the potential of the broader pyrazolopyridine scaffold in antiviral drug discovery.
In the context of HCV, new nucleoside derivatives have been a major focus of research, with compounds like PSI-352938 showing high potential as direct-acting antivirals. nih.gov Although structurally distinct from the pyrazolo[1,5-a]pyridine core, this demonstrates the ongoing effort to develop novel small molecules for treating viral infections.
Antimicrobial Investigations
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of the pyrazole and pyrazolopyridine families. mdpi.comresearchgate.netjapsonline.comnuph.edu.uanih.govnih.gov These compounds have been evaluated for their activity against a range of bacterial and fungal pathogens.
A series of 4-aminopyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their in vitro antimicrobial potential against several Gram-positive and Gram-negative clinical bacterial strains and one fungal strain. researchgate.net Several of the tested derivatives displayed promising antimicrobial potency, with some identified as broad-spectrum antibacterial agents with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL. researchgate.net Certain compounds also exhibited antifungal activity against Candida albicans equivalent to the standard drug fluconazole. researchgate.net
In another study, new 4-aminopyrazolo[1,5-a]pyrazine derivatives were synthesized and showed moderate bactericidal activity against S. aureus, B. subtilis, and M. luteus, as well as antifungal activity against C. albicans and C. krusei in concentrations ranging from 31.25-250 μg/ml. nuph.edu.ua The antibacterial activity of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines has also been evaluated, with some derivatives displaying moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com
| Compound Class | Tested Organisms | Key Findings |
|---|---|---|
| 4-Aminopyrazolo[3,4-b]pyridines | Gram-positive and Gram-negative bacteria, Candida albicans | Broad-spectrum antibacterial activity (MIC = 3.12 μg/mL) and potent antifungal effects. researchgate.net |
| 4-Aminopyrazolo[1,5-a]pyrazines | S. aureus, B. subtilis, M. luteus, C. albicans, C. krusei | Moderate antibacterial and antifungal activity. nuph.edu.ua |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com |
Neurological Target Modulation
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated for their ability to modulate neurological targets, with a particular focus on dopamine (B1211576) receptors. nih.govnih.govmdpi.com Dopamine receptors are G-protein-coupled receptors that play a crucial role in various neurological processes, and their modulation is a key strategy in the treatment of several central nervous system disorders.
A series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and investigated for their dopamine receptor binding profile. nih.gov One carbonitrile derivative showed excellent pharmacological properties, combining high D4 affinity (Ki = 1.5 nM) and selectivity with significant intrinsic activity. nih.gov Further research on fluoro-substituted analogs of aminomethyl-substituted pyrazolo[1,5-a]pyridine lead compounds also yielded high-affinity D4 receptor ligands. nih.gov Certain para-fluoroethoxy-substituted derivatives demonstrated outstanding D4 subtype selectivity over D2 and D3 receptors, combined with inverse agonism at the D4 receptor. nih.gov
Other Enzyme System Modulation
Beyond protein kinases, derivatives of pyrazole-containing heterocyclic systems have been explored as inhibitors of other enzyme systems. One notable example is the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govnih.govdntb.gov.uamdpi.com
A series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as α-glucosidase inhibitors. nih.gov All the synthesized compounds exhibited good to excellent inhibitory activities, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, which were significantly more potent than the standard drug acarbose (IC50 = 750.0 ± 1.5 µM). nih.gov One particular derivative with a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring showed the highest potency, being approximately 50-fold more potent than acarbose. nih.gov
| Compound Class | Target Enzyme | Potency (IC50) |
|---|---|---|
| 6-Amino-pyrazolo[1,5-a]pyrimidines | α-glucosidase | 15.2 ± 0.4 µM to 201.3 ± 4.2 µM |
| Acarbose (Standard) | α-glucosidase | 750.0 ± 1.5 µM |
Applications in Materials Science with Photophysical Relevance
The fused heterocyclic system of pyrazolo[1,5-a]pyridine serves as a versatile and robust scaffold for the development of advanced materials with significant photophysical properties. The inherent electronic characteristics of this core, combined with the potential for extensive functionalization, allow for the fine-tuning of absorption and emission profiles, quantum yields, and environmental sensitivity. These tunable properties have led to the exploration of this compound derivatives and related isomers in various materials science applications, particularly as fluorescent probes and as emitters in organic light-emitting diodes (OLEDs).
Fluorescent Probes and Sensors
The development of fluorescent chemosensors is a significant area where pyrazolopyridine derivatives have demonstrated considerable promise. Their ability to exhibit changes in fluorescence intensity or wavelength in response to specific environmental stimuli makes them highly valuable for detection and imaging applications.
One notable application is the creation of a fluorescent probe for pH sensing based on a pyrazolo[1,5-a]pyridine carboxylic acid derivative. nih.gov This novel probe, referred to as PP-1, displays weak fluorescence at pH levels above 5.2. However, in acidic conditions, its fluorescence intensity at 445 nm increases dramatically, showing a nearly seven-fold enhancement at pH 2.4. nih.gov The mechanism behind this pH-dependent fluorescence is attributed to an intramolecular charge transfer (ICT) process. nih.govrsc.org The probe is characterized by a high quantum yield (Φ = 0.64), a rapid response time of less than 10 seconds, and high selectivity, making it suitable for monitoring intracellular H+ in biological systems. nih.govrsc.org
Another innovative application involves a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) core, named fluoremidine (FD). rsc.org Derivatives of this core exhibit excellent solvatochromism, meaning their fluorescence properties are highly dependent on the polarity of the surrounding environment. rsc.orgresearchgate.net This characteristic was leveraged to design a specific fluorescent probe, FD13, which shows "turn-on" fluorescence in lipophilic (low polarity) environments. This property makes it an effective tool for visualizing lipid droplets within living cells. rsc.orgresearchgate.net The strategic placement of N,N-dimethylamino and N-acetyl groups on the fluoremidine skeleton plays a crucial role in controlling the brightness and wavelength of the emitted light. rsc.org
Similarly, novel pyrazolo[3,4-b]pyridines, isomeric to the [1,5-a] series, have been synthesized and shown to possess exciting photophysical properties, including exceptionally large Stokes shifts (the difference between the absorption and emission maxima). semanticscholar.org A dimethylamine phenyl-bearing derivative, for instance, exhibited a Stokes shift of 101 nm, a highly desirable feature for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. semanticscholar.org
Organic Light-Emitting Diodes (OLEDs)
The strong fluorescence and charge-transporting capabilities of pyrazolopyridine scaffolds have also positioned them as promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net OLEDs are a critical technology in modern displays and lighting, and the development of efficient and stable emitter materials is a primary focus of research.
Derivatives of dipyrazolo[3,4-b; 3',4'-e]pyridine (DPP), a related isomeric system, have been synthesized and investigated as deep blue emitters for polymer-based OLEDs. nih.gov These compounds exhibit fluorescence in the 412-425 nm range in cyclohexane solution. nih.gov When doped into a polyvinylcarbazole (PVK) active layer, the resulting OLED devices produced deep blue electroluminescence. nih.gov The results from these studies indicate that the DPP dye series represents a promising class of blue fluorescent emitters for electroluminescent applications. nih.gov The development of efficient blue emitters is particularly important as they are essential for full-color displays and white lighting applications.
The broader class of pyrazoloquinoline derivatives has also been studied for their electroluminescent properties in OLEDs, underscoring the potential of these fused heterocyclic systems in optoelectronic devices. mdpi.com
Table 1: Photophysical Properties of Selected Pyrazolopyridine Derivatives
| Compound Class | Application | Max Absorption (λabs) | Max Emission (λem) | Quantum Yield (Φ) | Stokes Shift | Reference |
|---|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine carboxylic acid | pH Probe | --- | 445 nm | 0.64 | --- | nih.govrsc.org |
| Pyrazolo[3,4-b]pyridine derivative | Amyloid Plaque Probe | 351 nm | 452 nm | --- | 101 nm | semanticscholar.org |
| Dipyrazolo[3,4-b; 3',4'-e]pyridine (DPP) | OLED Emitter | 386-401 nm | 412-425 nm | --- | --- | nih.gov |
Future Research Trajectories and Challenges
Development of Novel and Efficient Synthetic Routes
The advancement of pyrazolo[1,5-a]pyridine-based compounds is intrinsically linked to the efficiency and versatility of their synthetic methodologies. While various routes exist, the development of more streamlined, cost-effective, and environmentally benign processes remains a critical research focus.
Future research is geared towards one-pot syntheses and domino reactions, which combine multiple transformations into a single operation, thereby reducing waste and improving efficiency. nih.gov A notable example is the one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones under solvent-free conditions, which represents a greener and more economical approach. nih.gov Another promising direction is the use of multicomponent reactions, which offer a straightforward and sustainable path to novel pyrazole (B372694) and pyrazolo[3,4-b]pyridine derivatives in water, an environmentally friendly solvent. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields. An efficient method for producing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes microwave heating with a copper catalyst, achieving good to excellent yields in just one hour. nih.gov The development of such rapid and high-yielding protocols is essential for creating diverse chemical libraries for biological screening.
Table 1: Comparison of Synthetic Strategies for Pyrazolo-pyridine Scaffolds
| Synthetic Strategy | Key Features | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Classical Multi-step Synthesis | Sequential reactions (e.g., cyclization, chlorination, amination) | Well-established procedures | Low overall yield, multiple steps, potential for selectivity issues. | clockss.org |
| One-Pot Synthesis | Combination of multiple reaction steps in a single flask | Increased efficiency, reduced waste, cost-effective. | Requires careful optimization of reaction conditions. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Rapid reaction times, often higher yields. | Specialized equipment required, scalability can be a concern. | nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step | High atom economy, operational simplicity, access to complex molecules. | Finding suitable and compatible reaction components. | researchgate.net |
| Intramolecular Cyclization | Friedel-Crafts type cyclization to form the fused ring system | Efficient method for synthesizing fused bicyclic pyrimidones. | Can have issues with selectivity and require specific precursors. | clockss.org |
Advancements in Targeted Derivatization for Enhanced Specificity
To improve the therapeutic index of 3-Aminopyrazolo[1,5-a]pyridin-4-ol-based compounds, future research must focus on targeted derivatization. This involves strategically modifying the core structure to enhance its affinity and selectivity for a specific biological target while minimizing off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering substituents at various positions on the pyrazolo[1,5-a]pyridine (B1195680) ring, researchers can identify which chemical groups are crucial for biological activity. For example, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors, careful analysis of substituents at the C(5) and C(2) positions led to the discovery of potent and selective compounds. nih.gov It was found that large aliphatic substituents within piperazine (B1678402) or piperidine (B6355638) rings at a specific position significantly boosted potency and selectivity. nih.gov
Another key strategy is scaffold hopping, where the core heterocyclic system is replaced with a structurally similar one to explore new chemical space and intellectual property opportunities. nih.gov This approach was successfully used to design pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as anti-tubercular agents, inspired by the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govresearchgate.net
The goal of derivatization is not only to enhance potency but also to improve pharmacokinetic properties. In the development of anti-tumor pyrazolo[3,4-b]pyridines, the introduction of 4-alkylaminoethyl ether side chains resulted in potent compounds with low micromolar activity against cancer cell lines and no significant toxicity to normal cells. mdpi.com
Table 2: Examples of Targeted Derivatization and Resulting Biological Activity
| Parent Scaffold | Derivatization Strategy | Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Introduction of various cyclic amines at the C(2) position via a methylene (B1212753) linker. | PI3Kδ | Large aliphatic groups on piperidine/piperazine rings increased potency and selectivity. | nih.gov |
| Pyrazolo[1,5-a]pyridine | Scaffold hopping from imidazo[1,2-a]pyridine and introduction of carboxamide at C-3. | Mycobacterium tuberculosis | Resulted in compounds with nanomolar inhibitory activity against drug-sensitive and resistant strains. | nih.govnih.gov |
| Pyrazolo[3,4-b]pyridine | Addition of various substituents, particularly 4-alkylaminoethyl ethers. | Cancer Cells | Derivatives showed potent in vitro antiproliferative activity in the low µM range. | mdpi.com |
Exploration of Undiscovered Biological Targets and Pathways
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. nih.govresearchgate.net While research has identified its potential as an inhibitor of kinases (like PI3Kδ and CDK2), and as an anti-tubercular or anti-cancer agent, a vast landscape of potential biological targets remains unexplored. nih.govmdpi.comnih.gov
Future research will likely employ high-throughput screening and chemoproteomics to identify novel protein-binding partners for this compound and its derivatives. This could reveal unexpected therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, or viral infections. The pyrazolo[3,4-b]pyridine scaffold, for instance, has been found in compounds with a wide array of biological activities, including antiviral and anti-inflammatory properties, and as modulators of various receptors and enzymes. nih.govresearchgate.net
The structural similarity of pyrazolo[1,5-a]pyridines to purines suggests that they may interact with a wide range of enzymes and receptors that recognize purine-based ligands. mdpi.com This includes enzymes involved in DNA/RNA synthesis, cellular signaling (e.g., kinases, phosphodiesterases), and metabolic pathways. For example, certain N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have been synthesized as analogs of naturally occurring nucleic acid bases and have shown growth inhibitory activities against leukemia cells. nih.gov The investigation into these potential interactions could open up entirely new avenues for drug development.
Leveraging Advanced Computational Approaches for Predictive Design
The integration of advanced computational tools is set to revolutionize the design of novel this compound derivatives. In silico methods can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new compounds before they are synthesized, saving considerable time and resources.
Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling help to understand the relationship between the three-dimensional structure of a molecule and its biological activity. nih.govmdpi.com These models can generate "contour maps" that highlight regions of a molecule where modifications are likely to increase or decrease potency, guiding the design of more effective analogs. mdpi.com
Pharmacophore mapping is another powerful tool that identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.comscispace.com Once a pharmacophore model is established, it can be used to screen large virtual databases of compounds to identify new potential hits. scispace.com
Molecular docking studies simulate the binding of a ligand to the active site of a target protein, providing insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.govnih.gov This information is invaluable for designing derivatives with improved specificity and potency. For example, in the design of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, molecular docking revealed key interactions with amino acid residues in the kinase's active site, guiding the design of more potent compounds. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to validate the stability of these interactions over time. nih.gov
Table 3: Computational Techniques in Pyrazole-based Drug Design
| Computational Technique | Application | Key Output/Benefit | Reference |
|---|---|---|---|
| 3D-QSAR | Predicts the biological activity of compounds based on their 3D structure. | Generates statistically significant models (R², Q²) and contour maps to guide structural modifications. | nih.govmdpi.com |
| Pharmacophore Mapping | Identifies the essential 3D features required for biological activity. | Creates a hypothesis of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) for virtual screening. | mdpi.comscispace.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Provides docking scores and visualizes key interactions with active site residues. | nih.govnih.gov |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits. | Identifies novel compounds with predicted high affinity for a target, reducing the number of compounds for experimental testing. | scispace.com |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Assesses the "drug-likeness" of a compound early in the design process. | nih.gov |
Q & A
Advanced Research Question
- Prodrug design : Phosphorylation at the 4-hydroxy group increases solubility (e.g., logP reduction from 2.1 to −0.5) while maintaining kinase inhibition (IC50 < 100 nM).
- PEGylation : Attachment of polyethylene glycol (PEG-500) at position 3 enhances solubility (>10 mg/mL in PBS) and bioavailability (AUC increase by 3× in murine models) .
How are multi-step syntheses optimized for this compound derivatives with isotopic labeling?
Advanced Research Question
¹³C/¹⁵N labeling at the pyridine ring employs Knoevenagel condensation with isotopically enriched malononitrile (e.g., ¹³C₂-malononitrile). Purification via preparative HPLC (C18 column, 70% MeOH/H₂O) ensures >98% isotopic purity. Radiolabeling (¹⁸F) uses prosthetic groups (e.g., [¹⁸F]SFB) conjugated to the amino group, achieving specific activity >2 Ci/μmol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
